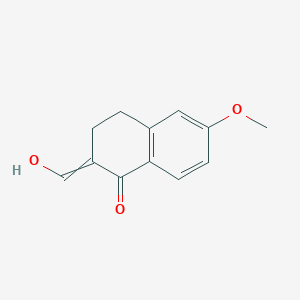
2-Hydroxymethylene-6-Methoxy-1-Tetralone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxymethylene-6-Methoxy-1-Tetralone is an organic compound with the molecular formula C11H12O3 It is a derivative of tetralone, characterized by the presence of a hydroxymethylene group at the second position and a methoxy group at the sixth position on the tetralone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethylene-6-Methoxy-1-Tetralone typically involves the following steps:
Acylation of Anisole: Anisole is reacted with an acylating agent in the presence of a Lewis acid (such as aluminum trichloride or zinc chloride) and a solvent at temperatures ranging from -10°C to 40°C to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization at elevated temperatures (70-120°C) to form the tetralone structure.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous-flow technology. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
化学反应分析
Types of Reactions
2-Hydroxymethylene-6-Methoxy-1-Tetralone can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the tetralone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-carboxymethylene-6-methoxy-1-tetralone.
Reduction: Formation of 2-hydroxymethyl-6-methoxy-1-tetralol.
Substitution: Formation of various substituted tetralone derivatives depending on the nucleophile used.
科学研究应用
2-Hydroxymethylene-6-Methoxy-1-Tetralone has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurodegenerative diseases such as Alzheimer’s.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of tetralone derivatives.
Industrial Applications: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-Hydroxymethylene-6-Methoxy-1-Tetralone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Neuroprotection: It exhibits neuroprotective effects by preventing oxidative stress-induced cell death in neuronal cells.
相似化合物的比较
Similar Compounds
6-Methoxy-1-Tetralone: Lacks the hydroxymethylene group, making it less reactive in certain chemical reactions.
2-Hydroxymethyl-6-Methoxy-1-Tetralone: Similar structure but with a hydroxymethyl group instead of a hydroxymethylene group.
7-Methoxy-1-Tetralone: The methoxy group is positioned differently, affecting its chemical properties and reactivity.
Uniqueness
2-Hydroxymethylene-6-Methoxy-1-Tetralone is unique due to the presence of both the hydroxymethylene and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
属性
CAS 编号 |
16252-53-2 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-(hydroxymethylidene)-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H12O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h4-7,13H,2-3H2,1H3 |
InChI 键 |
DLZNDSMSFGMMHU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


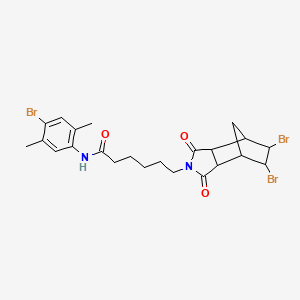

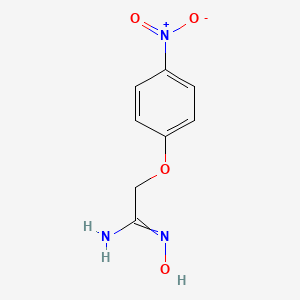
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12466473.png)
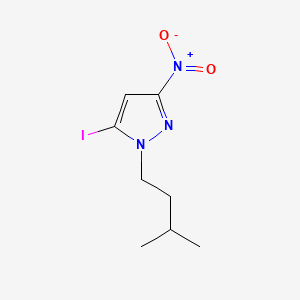
![N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide](/img/structure/B12466485.png)
![1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea](/img/structure/B12466497.png)
![N-{8,9,11-Trimethyl-5,13-dioxo-12H-naphtho[2,3-A]carbazol-6-YL}benzamide](/img/structure/B12466505.png)
![N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12466506.png)
![Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12466512.png)
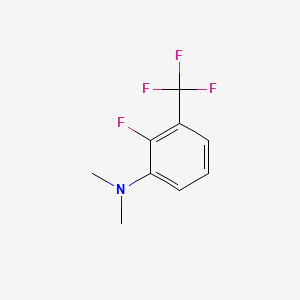
![N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide](/img/structure/B12466526.png)

![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
